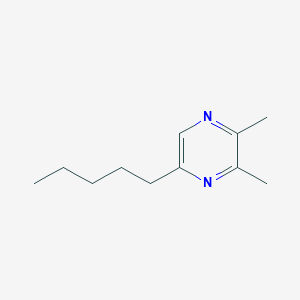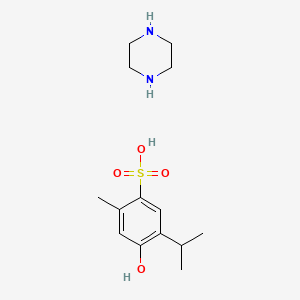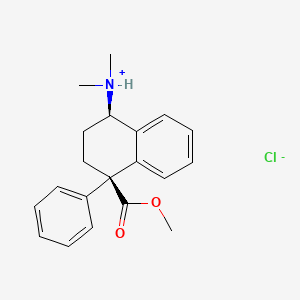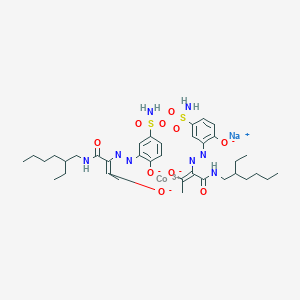
Sodium bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-N-(2-ethylhexyl)-3-oxobutyramidato(2-))cobaltate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) is a complex coordination compound with a molecular formula of C36H52CoN8O10S2Na and a molecular weight of 902.898650 g/mol . This compound is known for its vibrant color and is often used in various industrial and research applications due to its unique chemical properties.
準備方法
The synthesis of Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) involves multiple steps. The general synthetic route includes the following steps:
Diazotization: The process begins with the diazotization of 5-aminosulfonyl-2-hydroxyphenylamine to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(2-ethylhexyl)-3-oxobutyramide to form the azo compound.
Complexation: The azo compound is then reacted with cobalt(III) ions in the presence of sodium ions to form the final complex.
Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo redox reactions due to the presence of cobalt in different oxidation states.
Substitution Reactions: The azo group and the sulfonamide group can participate in substitution reactions under appropriate conditions.
Complexation Reactions: The compound can form complexes with other metal ions, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Industry: The compound is used in the manufacturing of dyes and pigments due to its vibrant color.
作用機序
The mechanism of action of Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) involves its ability to form stable complexes with various biomolecules. The cobalt center can coordinate with different ligands, influencing various biochemical pathways. The azo group can participate in electron transfer reactions, affecting cellular redox states .
類似化合物との比較
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) can be compared with similar compounds such as:
Sodium bis[2-[[5-(aminosulphonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-): This compound has a similar structure but with a phenyl group instead of an ethylhexyl group.
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-): This compound has a similar structure but with different substituents on the azo group.
The uniqueness of Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) lies in its specific substituents, which influence its chemical reactivity and applications.
特性
CAS番号 |
72403-31-7 |
|---|---|
分子式 |
C36H52CoN8NaO10S2 |
分子量 |
902.9 g/mol |
IUPAC名 |
sodium;cobalt(3+);2-[[(Z)-1-(2-ethylhexylamino)-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate |
InChI |
InChI=1S/2C18H28N4O5S.Co.Na/c2*1-4-6-7-13(5-2)11-20-18(25)17(12(3)23)22-21-15-10-14(28(19,26)27)8-9-16(15)24;;/h2*8-10,13,23-24H,4-7,11H2,1-3H3,(H,20,25)(H2,19,26,27);;/q;;+3;+1/p-4/b2*17-12-,22-21?;; |
InChIキー |
ADUIEWJNWPIHHD-RSROFBEHSA-J |
異性体SMILES |
CCCCC(CNC(=O)/C(=C(/[O-])\C)/N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])CC.CCCCC(CNC(=O)/C(=C(/[O-])\C)/N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])CC.[Na+].[Co+3] |
正規SMILES |
CCCCC(CC)CNC(=O)C(=C(C)[O-])N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-].CCCCC(CC)CNC(=O)C(=C(C)[O-])N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-].[Na+].[Co+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


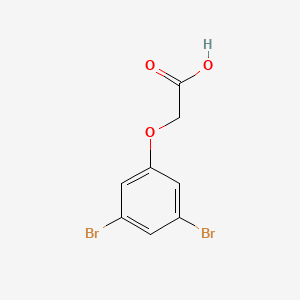
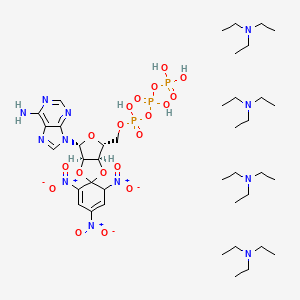
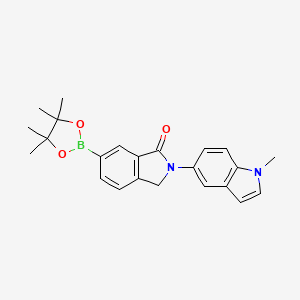
![N-[4-[[4-[(4-Hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]acetamide](/img/structure/B15345563.png)
![[2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride](/img/structure/B15345576.png)


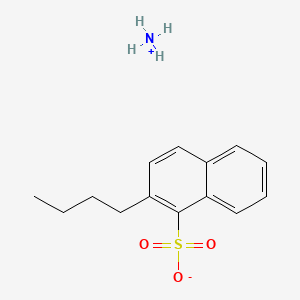
![[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine](/img/structure/B15345597.png)
